molecular formula C18H20ClN5O2 B2835831 N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide CAS No. 921888-86-0

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide

Cat. No. B2835831
CAS RN: 921888-86-0
M. Wt: 373.84
InChI Key: GQGMZZKEMULMLV-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their diverse biological activities . They have a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, fused to a pyrazole ring, which is a five-membered ring with two nitrogen atoms. This particular compound has additional functional groups attached to it, including a 3-chlorobenzyl group and a butyramide group.

Scientific Research Applications

Antimicrobial and Antibacterial Activity

Several studies have synthesized and evaluated pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives for their antimicrobial and antibacterial activities. Compounds with the pyrazolo[3,4-d]pyrimidine moiety have been reported to show moderate to significant activity against various bacterial strains. For example, Farag, Kheder, and Mabkhot (2009) discussed the synthesis of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating the pyrimidine ring and their subsequent antimicrobial evaluation, revealing moderate activity in selected compounds (Farag, Kheder, & Mabkhot, 2009). Additionally, Azab, Youssef, and El-Bordany (2013) aimed at synthesizing new heterocyclic compounds with a sulfonamido moiety for antibacterial applications, indicating high activity in certain synthesized compounds (Azab, Youssef, & El-Bordany, 2013).

Anticancer Activity

Research into pyrazolo[3,4-d]pyrimidine derivatives has also shown potential anticancer properties. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives evaluated as anticancer and anti-5-lipoxygenase agents, revealing certain compounds with promising cytotoxic activities against cancer cell lines (Rahmouni et al., 2016). This indicates that similar compounds could be explored for their anticancer activities.

Enzymatic Activity Modulation

Pyrazolopyrimidinyl derivatives have shown the potential to modulate enzyme activities. Abd and Awas (2008) discussed the synthesis of pyrazolopyrimidinyl keto-esters and their enzymatic activity, demonstrating an increase in the reactivity of cellobiase, which suggests potential applications in biotechnological processes (Abd & Awas, 2008).

Mechanism of Action

Future Directions

Given the interest in pyrazolo[3,4-d]pyrimidine derivatives for their potential biological activities , future research could involve further exploration of this compound’s properties and activities. This could include detailed studies of its synthesis, structure-activity relationships, mechanism of action, and potential applications.

properties

IUPAC Name

N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2/c1-2-4-16(25)20-7-8-24-17-15(10-22-24)18(26)23(12-21-17)11-13-5-3-6-14(19)9-13/h3,5-6,9-10,12H,2,4,7-8,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGMZZKEMULMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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